4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid
Overview
Description
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorinated and trifluoromethylated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid typically involves the etherification of 4-chloro-3-(trifluoromethyl)phenol with a suitable benzoic acid derivative. One common method includes the use of a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent. The reaction is carried out at elevated temperatures, typically between 130-175°C, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, its analgesic properties are believed to be mediated through opioid-independent pathways, affecting peripheral and central pain mechanisms . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the chlorinated phenoxy group.
4-(Trifluoromethyl)phenylboronic acid: Used in similar coupling reactions but has different reactivity due to the boronic acid group.
Uniqueness
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid is unique due to the combination of its chlorinated and trifluoromethylated phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
4-[[4-chloro-3-(trifluoromethyl)phenoxy]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c16-13-6-5-11(7-12(13)15(17,18)19)22-8-9-1-3-10(4-2-9)14(20)21/h1-7H,8H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOPTNTHMRSGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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